molecular formula C21H16F3N3O2 B4349597 4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

Cat. No.: B4349597
M. Wt: 399.4 g/mol
InChI Key: VIRNQLQLPJXKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes difluoromethyl, dimethoxyphenyl, and fluorophenyl groups attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves multiple steps, each requiring specific reaction conditions and reagents

  • Synthetic Routes:
    • The pyrazolo[3,4-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors.
    • The difluoromethyl group is introduced using difluoromethylation reagents under controlled conditions.
    • The dimethoxyphenyl and fluorophenyl groups are attached through substitution reactions, often using halogenated precursors and suitable catalysts.
  • Reaction Conditions:
    • The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
    • Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
    • Reaction temperatures and times vary depending on the specific steps involved but generally range from room temperature to moderate heating.
  • Industrial Production Methods:
    • Industrial-scale production may involve continuous flow reactors to enhance efficiency and yield.
    • Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Oxidation typically targets the difluoromethyl group, leading to the formation of carboxylic acid derivatives.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • These reactions often result in the reduction of the pyrazolo[3,4-b]pyridine core, altering its electronic properties.
  • Substitution:
    • Substitution reactions involve the replacement of functional groups with other substituents.
    • Common reagents include halogenated compounds and organometallic reagents.
    • Major products formed from these reactions depend on the specific substituents introduced.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has a wide range of applications in scientific research:

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique reactivity and potential as a catalyst in organic reactions.
  • Biology:
    • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
    • Used in the study of enzyme inhibition and protein-ligand interactions.
  • Medicine:
    • Explored as a potential drug candidate for various therapeutic applications.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • Utilized in the development of advanced materials with specific electronic or optical properties.
    • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, or other proteins, altering their activity.
    • Specific binding sites on these targets are often identified through computational modeling and experimental studies.
  • Pathways Involved:
    • The compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
    • Its effects on these pathways are studied using various biochemical and molecular biology techniques.

Comparison with Similar Compounds

4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-28-18-8-3-12(9-19(18)29-2)17-10-15(20(23)24)16-11-25-27(21(16)26-17)14-6-4-13(22)5-7-14/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRNQLQLPJXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 2
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 5
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.